N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-11-6-7-12(10-13(11)18)19-16(21)8-9-20-14-4-2-3-5-15(14)23-17(20)22/h2-7,10H,8-9H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXPSBFPNILIFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Amidation and Cyclization
A widely reported method involves sequential amidation and cyclization:
Step 1: Synthesis of 3-Chloro-4-methylaniline
3-Chloro-4-methylaniline is prepared via nitration and reduction of 4-methylacetophenone, followed by chlorination using thionyl chloride.
Step 2: Propanoyl Chloride Coupling
The aniline reacts with 3-bromopropanoyl chloride in dichloromethane (DCM) under inert conditions, yielding N-(3-chloro-4-methylphenyl)-3-bromopropanamide. Triethylamine is typically employed to scavenge HCl.
Step 3: Benzothiazole Ring Formation
The bromopropanamide intermediate undergoes cyclization with 2-aminothiophenol in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C.
Representative Reaction Scheme:
Yield Optimization:
One-Pot Tandem Synthesis
Recent advances utilize one-pot strategies to reduce purification steps:
Procedure:
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In situ generation of 3-chloro-4-methylaniline via catalytic hydrogenation of nitro precursors.
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Simultaneous amidation and cyclization using a bifunctional catalyst (e.g., CuI/1,10-phenanthroline).
Conditions:
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Temperature: 90°C
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Solvent: N-methylpyrrolidone (NMP)
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Yield: 65–70%
Advantages:
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Reduced reaction time (8–10 hours vs. 15–20 hours for stepwise methods).
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Lower catalyst loading (1.5 mol% CuI).
Advanced Catalytic Methods
Palladium-Catalyzed Cross-Coupling
Palladium-mediated coupling enhances regioselectivity for benzothiazole formation. A patented method employs:
Key Data:
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Reaction Time | 12 hours |
| Yield | 75% |
| Purity (HPLC) | >98% |
This method minimizes byproducts like des-chloro derivatives.
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclization kinetics:
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Conditions : 150 W, 120°C, 30 minutes.
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Solvent : Ethylene glycol (high microwave absorption).
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Yield : 78% with 99% purity.
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization from heptane/ethyl acetate (3:1 v/v), achieving >99% purity.
Analytical Validation
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HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water gradient).
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NMR :
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¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.0 Hz, 1H, benzothiazole-H), 7.45 (s, 1H, aryl-H), 2.34 (s, 3H, CH₃).
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¹³C NMR : 168.5 ppm (C=O), 154.2 ppm (C-S).
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Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost ($/g) |
|---|---|---|---|---|
| Stepwise | 68–72 | 98 | 20 | 12.50 |
| One-Pot | 65–70 | 97 | 10 | 9.80 |
| Palladium-Catalyzed | 75 | 99 | 12 | 15.20 |
| Microwave | 78 | 99 | 0.5 | 14.00 |
The palladium-catalyzed method offers the best balance of yield and purity, while microwave synthesis excels in speed.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive benzothiazole derivatives.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It may serve as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Molecular Properties
The following table summarizes key structural analogs and their molecular characteristics:
Key Comparisons and Implications
Core Heterocycle Variations
- Benzothiazole vs. Benzoxazole (): Replacing sulfur in benzothiazole (target compound) with oxygen (benzoxazole in 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide) alters electronic properties.
- Benzothiazole vs. Pyridine (): The pyridine core in N-(3-amino-4-fluorophenyl)-3-(2-oxopyridin-1(2H)-yl)propanamide lacks sulfur, reducing hydrophobic interactions but improving solubility.
Substituent Effects
- Aromatic Ring Modifications: The 3-chloro-4-methylphenyl group in the target compound provides steric bulk and electron-withdrawing effects, which may influence binding affinity in enzyme inhibition.
Functional Group Additions:
- Hydroxamic acid derivatives like N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide () exhibit chelating properties, useful in metalloenzyme inhibition, whereas the target compound’s amide group may favor hydrogen bonding .
Biological Activity
N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds have garnered attention for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a benzothiazole moiety linked to a propanamide group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Benzothiazole derivatives often exhibit their effects through:
- Enzyme Inhibition : Many compounds in this class inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : They can modulate receptor activity, influencing cellular signaling pathways.
- DNA Interaction : Some derivatives show potential in interfering with DNA replication, which is particularly relevant in cancer biology.
Anti-inflammatory Activity
Research has indicated that benzothiazole derivatives, including this compound, exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds demonstrate efficacy in carrageenan-induced rat paw edema models, suggesting potent anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their antimicrobial properties. For example, compounds similar to this compound have shown activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating infections caused by multidrug-resistant pathogens.
Anticancer Potential
The anticancer activity of benzothiazole derivatives is another area of interest. Several studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and the modulation of cell cycle regulators. For instance, research has highlighted that benzothiazole derivatives can inhibit tumor growth in xenograft models .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of inflammatory mediators | |
| Antimicrobial | Disruption of bacterial cell wall synthesis | |
| Anticancer | Induction of apoptosis |
Case Study 1: Anti-inflammatory Effects
In a controlled study involving carrageenan-induced edema in rats, this compound exhibited a dose-dependent reduction in paw swelling. The compound's potency was measured against standard NSAIDs, showing comparable efficacy without significant side effects .
Case Study 2: Antimicrobial Efficacy
A series of tests conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at low concentrations. This suggests its potential as a lead compound for developing new antibiotics against resistant strains.
Case Study 3: Cancer Cell Line Studies
In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. The results indicated a significant decrease in cell viability at higher concentrations, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
